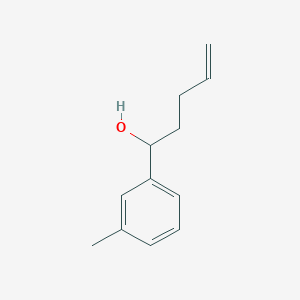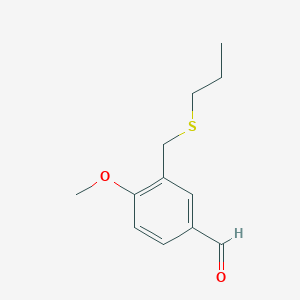
tert-butyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a methyl group, a piperidinyl group, and a carboxylate group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions. One common method involves the condensation of 3-methyl-1H-pyrazole-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative. Subsequently, the piperidinyl group is introduced through nucleophilic substitution using piperidine under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-butyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The piperidinyl group and the pyrazole ring play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar in structure but with different substituents on the pyrazole ring.
4-(3-Methyl-1-(4-(methylsulphonyl)phenyl)-1H-pyrazol-5-yl)-N-(p-tolyl)piperidine-1-carboxamide: Contains a piperidine ring and a pyrazole ring but with different functional groups.
Uniqueness
Tert-butyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H23N3O2 |
|---|---|
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
tert-butyl 3-methyl-1-piperidin-4-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H23N3O2/c1-10-12(13(18)19-14(2,3)4)9-17(16-10)11-5-7-15-8-6-11/h9,11,15H,5-8H2,1-4H3 |
Clé InChI |
VSHGBLFMHLYSPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C(=O)OC(C)(C)C)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B13648062.png)



![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)

![[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)


![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B13648100.png)



